2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl
Overview
Description
2-((Trifluoromethyl)sulfinyl)-1,1’-biphenyl: is an organic compound with the molecular formula C13H9F3OS and a molecular weight of 270.27 g/mol . This compound is characterized by the presence of a trifluoromethylsulfinyl group attached to a biphenyl structure. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Trifluoromethyl)sulfinyl)-1,1’-biphenyl typically involves the reaction of biphenyl with trifluoromethyl sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-((Trifluoromethyl)sulfinyl)-1,1’-biphenyl can undergo oxidation reactions to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the biphenyl structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry: 2-((Trifluoromethyl)sulfinyl)-1,1’-biphenyl is used as a building block in the synthesis of more complex organic molecules. It is also used as a reagent in various organic transformations.
Biology and Medicine: Its unique structure allows it to interact with biological targets in a specific manner.
Industry: In the industrial sector, 2-((Trifluoromethyl)sulfinyl)-1,1’-biphenyl is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((Trifluoromethyl)sulfinyl)-1,1’-biphenyl involves its interaction with molecular targets through its trifluoromethylsulfinyl group. This group can form strong interactions with various biological molecules, leading to specific biological effects. The biphenyl structure allows the compound to fit into specific binding sites on target molecules, enhancing its activity .
Comparison with Similar Compounds
- 2-((Trifluoromethyl)sulfonyl)-1,1’-biphenyl
- 2-((Trifluoromethyl)thio)-1,1’-biphenyl
- 2-((Trifluoromethyl)oxy)-1,1’-biphenyl
Uniqueness: 2-((Trifluoromethyl)sulfinyl)-1,1’-biphenyl is unique due to the presence of the sulfinyl group, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions compared to its sulfonyl, thio, and oxy analogs .
Properties
IUPAC Name |
1-phenyl-2-(trifluoromethylsulfinyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3OS/c14-13(15,16)18(17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDLXLKMMYJIEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452716 | |
Record name | 2-(Trifluoromethanesulfinyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129922-49-2 | |
Record name | 2-(Trifluoromethanesulfinyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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